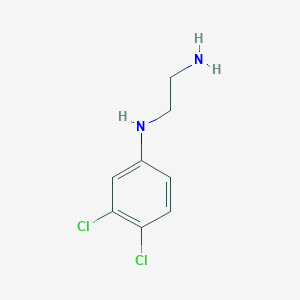

N1-(3,4-dichlorophenyl)ethane-1,2-diamine

Description

Contextualization within Substituted Ethane-1,2-diamines and Aromatic Amines

N1-(3,4-dichlorophenyl)ethane-1,2-diamine belongs to the broad classes of substituted ethane-1,2-diamines and aromatic amines. Ethane-1,2-diamine, often known as ethylenediamine (B42938), is a versatile bidentate ligand in coordination chemistry and a common building block in organic synthesis due to its two primary amine groups. simsonpharma.com The substitution on one of the nitrogen atoms with a 3,4-dichlorophenyl group places this compound within the sub-class of N-arylethylenediamines.

Aromatic amines, or anilines, are fundamental components in the synthesis of a wide array of dyes, polymers, and pharmaceuticals. The presence of the aromatic ring and the amine group allows for a variety of chemical transformations. N-arylated aliphatic amines, such as the title compound, are important substituents in many biologically active molecules. beilstein-journals.orgnih.gov The synthesis of these compounds often involves transition-metal-mediated N-aryl bond formation reactions. beilstein-journals.orgnih.gov

Significance of Dichlorophenyl Substitution Patterns in Organic Chemistry

The presence and positioning of chlorine atoms on the phenyl ring are of considerable significance in organic chemistry and medicinal chemistry. The dichlorophenyl group in this compound influences the electronic properties and reactivity of the molecule. The two chlorine atoms are electron-withdrawing groups, which can affect the nucleophilicity of the adjacent amine.

Furthermore, the 3,4-dichloro substitution pattern is a common feature in a number of pharmacologically active compounds. For instance, derivatives of 3-(3,4-dichlorophenyl)-1-indanamine have been synthesized and evaluated as ligands for biogenic amine transporters. nih.gov The related 1-(2,3-dichlorophenyl)piperazine (B491241) is a key intermediate in the synthesis of the atypical antipsychotic drug Aripiprazole. google.comresearchgate.net The presence of the dichlorophenyl moiety can contribute to the binding affinity of a molecule to its biological target and can influence its metabolic stability.

Overview of Academic Research Trajectories for this compound

The academic research trajectory for this compound appears to be primarily focused on its role as a synthetic intermediate. While dedicated studies on the biological activity or material properties of this specific compound are not widely documented in publicly available literature, its structural similarity to key intermediates in pharmaceutical synthesis suggests its value as a building block.

For example, various N-aryl-ethylenediamine derivatives have been investigated for their potential biological activities, including antifungal properties. uni.lu The synthesis of libraries of such compounds is a common strategy in drug discovery to explore structure-activity relationships.

The general synthetic routes to N-arylated diamines often involve palladium- or copper-catalyzed cross-coupling reactions, which have become standard methods for forming C-N bonds in the synthesis of complex molecules and natural products. beilstein-journals.orgnih.gov It is within this context of synthetic methodology and the creation of compound libraries for biological screening that this compound finds its place in the broader landscape of chemical research.

Chemical Compound Data

Below is a table of the key chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C8H10Cl2N2 | |

| Molecular Weight | 205.08 g/mol | |

| CAS Number | 18784-45-7 | |

| Canonical SMILES | C1=CC(=C(C=C1NCCN)Cl)Cl | |

| InChIKey | OQPNJMXFIQFACK-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

N'-(3,4-dichlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,12H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPNJMXFIQFACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCN)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604134 | |

| Record name | N~1~-(3,4-Dichlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40779-26-8 | |

| Record name | N~1~-(3,4-Dichlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine

Direct Synthesis Routes

Direct synthesis methods primarily involve the formation of the C-N bond between the 3,4-dichlorophenyl moiety and the ethylenediamine (B42938) backbone in a single key step.

Nucleophilic Substitution Reactions Utilizing 3,4-Dichloroaniline (B118046) Precursors

A primary and straightforward approach to synthesizing N1-(3,4-dichlorophenyl)ethane-1,2-diamine is through the nucleophilic substitution reaction of 3,4-dichloroaniline with a suitable ethylenediamine derivative. This reaction typically involves the displacement of a leaving group on the ethylamine (B1201723) moiety by the nucleophilic nitrogen of the 3,4-dichloroaniline.

A common strategy employs reagents such as 2-chloroethylamine or 2-bromoethylamine. The reaction of 3,4-dichloroaniline with 1,2-dibromoethane in a suitable solvent like anhydrous dimethylformamide (DMF) represents a viable pathway. In this process, one of the bromine atoms is displaced by the aniline (B41778), followed by the potential for a second substitution, which can be controlled by reaction conditions.

The general reaction can be depicted as follows:

Further reaction with ammonia (B1221849) or another amino source would be necessary to introduce the second amino group. Alternatively, using a protected aminoethyl halide, such as N-(2-chloroethyl)acetamide, followed by deprotection can also yield the desired product.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the nucleophilic substitution route is highly dependent on the optimization of several reaction parameters. Key variables include the choice of solvent, temperature, base, and the presence of a catalyst.

For the N-arylation of diamines, copper(I)-catalyzed cross-coupling reactions, such as the Ullmann condensation, have been shown to be effective. The optimization of these reactions often involves screening various ligands, bases, and solvents to maximize the yield of the desired N,N'-diaryl derivative while minimizing the formation of mono-aryl byproducts. While not specific to this compound, studies on similar N,N'-diarylation of diamines with aryl iodides have shown that ligands like N,N'-dimethylethylenediamine (DMEDA) can significantly improve yields. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and solvent, like dioxane or toluene, also plays a crucial role.

The following table summarizes typical parameters that require optimization for the synthesis of N-aryl diamines:

| Parameter | Options | Effect on Reaction |

| Catalyst | CuI, Cu₂O, Pd complexes | Facilitates the C-N bond formation. |

| Ligand | DMEDA, L-proline, Phenanthroline | Stabilizes the catalyst and enhances its activity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Neutralizes the acid formed during the reaction and promotes nucleophilicity. |

| Solvent | Dioxane, Toluene, DMF | Affects solubility of reactants and reaction temperature. |

| Temperature | 80-120 °C | Influences reaction rate and selectivity. |

Careful control of these parameters is essential to drive the reaction towards the desired monosubstituted product, this compound, and to minimize the formation of the disubstituted N,N'-bis(3,4-dichlorophenyl)ethane-1,2-diamine.

Purification Strategies for this compound

The purification of the final product is a critical step to ensure its suitability for subsequent applications. Common impurities in the synthesis of N-aryl diamines include unreacted starting materials, the disubstituted product, and byproducts from side reactions.

Standard purification techniques for amines can be employed, including:

Distillation: For liquid products, fractional distillation under reduced pressure can be effective in separating the desired diamine from impurities with different boiling points.

Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The choice of solvent is critical and is determined by the solubility of the product and impurities at different temperatures.

Chromatography: Column chromatography using silica gel or alumina is a versatile technique for separating closely related compounds. The eluent system is chosen based on the polarity of the components in the mixture.

Acid-Base Extraction: As an amine, this compound can be converted to its hydrochloride salt by treatment with an acid. This allows for its separation from non-basic impurities by extraction. The free base can then be regenerated by treatment with a base.

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to this compound.

Reductive Amination Pathways to Ethane-1,2-diamines

Reductive amination is a powerful and versatile method for the synthesis of amines. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.

A potential reductive amination pathway to this compound could involve the reaction of 3,4-dichlorobenzaldehyde (B146584) with ethylenediamine to form an imine, which is then reduced.

Reaction Scheme:

Imine Formation: Cl₂C₆H₃CHO + H₂NCH₂CH₂NH₂ → Cl₂C₆H₃CH=NCH₂CH₂NH₂ + H₂O

Reduction: Cl₂C₆H₃CH=NCH₂CH₂NH₂ + [H] → Cl₂C₆H₃CH₂NHCH₂CH₂NH₂

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd, Pt, or Ni). The choice of reducing agent is critical to selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride is often preferred due to its milder nature and selectivity for imines over carbonyls.

The conditions for reductive amination can be optimized by adjusting the pH, temperature, and the choice of reducing agent and solvent to maximize the yield and purity of the desired product.

Derivatization from Related Aromatic Amines

This compound can also be synthesized by modifying other aromatic amines. For instance, a precursor like 2-chloro-N-(3,4-dichlorophenyl)acetamide could be synthesized first from 3,4-dichloroaniline and chloroacetyl chloride. Subsequent reaction with ammonia or a protected form of ethylenediamine, followed by necessary deprotection steps, could yield the target molecule.

This multi-step approach allows for greater control over the regioselectivity of the substitution on the ethylenediamine moiety. The use of protecting groups, such as the Boc group, on one of the amine functions of ethylenediamine can ensure that the substitution occurs only at the desired nitrogen atom.

Chiral Synthesis and Stereoselective Routes to this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry dictates biological activity or catalytic efficiency. While direct asymmetric synthesis of this specific compound is not extensively documented, several stereoselective strategies applicable to N-aryl-1,2-diamines can be employed.

One prominent method involves the asymmetric ring-opening of meso-aziridines with anilines, catalyzed by chiral transition metal complexes. For instance, a chiral niobium-binol complex can catalyze the reaction between a suitable N-protected meso-aziridine and 3,4-dichloroaniline to yield the corresponding N-(3,4-dichlorophenyl)-1,2-diamine with high enantioselectivity. Subsequent deprotection would afford the desired enantiomer of this compound. The choice of chiral ligand is critical in determining the stereochemical outcome of the reaction.

Another potential route is through palladium-catalyzed asymmetric allylic amination. This would involve the reaction of an allylic substrate with a protected ethylenediamine, followed by reaction with 3,4-dichloroaniline in the presence of a chiral palladium catalyst. Subsequent functional group manipulations would then lead to the target enantiomerically enriched diamine.

Furthermore, chiral resolution of the racemic mixture of this compound can be achieved using chiral acids to form diastereomeric salts, which can then be separated by fractional crystallization. Molecular imprinting is another advanced technique that can be used for the chiral separation of 1,2-diamines.

| Method | Catalyst/Reagent | General Enantioselectivity (ee) | Key Features |

| Asymmetric Aziridine Ring-Opening | Chiral Niobium-binol complex | High (up to 95%) | Utilizes readily available starting materials. |

| Palladium-Catalyzed Allylic Amination | Chiral Palladium complexes | Good to High | Versatile method applicable to a range of substrates. |

| Chiral Resolution | Chiral resolving agents (e.g., tartaric acid) | Variable | Classical and widely used method. |

| Molecular Imprinting | Custom polymers | High | Provides highly selective separation media. |

Chemical Reactivity and Transformation of this compound

The reactivity of this compound is characterized by the interplay of its primary aliphatic amine, secondary aromatic amine, and the electron-withdrawing dichlorophenyl group.

Oxidation Pathways and Amine Oxide Formation

The nitrogen atoms in this compound are susceptible to oxidation. The primary and secondary amine groups can be oxidized to form various products, including hydroxylamines and nitroso compounds. Under controlled conditions, selective oxidation of the more nucleophilic primary amine can be achieved.

A significant oxidation pathway is the formation of amine oxides (N-oxides). wikipedia.org Treatment of this compound with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide. wikipedia.org The tertiary amine, if formed via N-alkylation, would be particularly prone to N-oxide formation. wikipedia.org These N-oxides are often stable, crystalline solids and can serve as intermediates in further synthetic transformations. wikipedia.org

| Oxidizing Agent | Primary Product | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | N-oxide | Aqueous solution, room temperature |

| m-Chloroperoxybenzoic acid (mCPBA) | N-oxide | Aprotic solvent (e.g., CH₂Cl₂), 0 °C to rt |

| Potassium Permanganate (KMnO₄) | Complex mixture of oxidation products | Varies with stoichiometry and conditions |

Reduction Reactions to Corresponding Amine Derivatives

While this compound itself is an amine, reduction reactions are relevant if the molecule contains reducible functional groups introduced through other transformations. For instance, if an imine were formed from the primary amine, it could be selectively reduced back to the amine using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) can also be employed for the reduction of unsaturated bonds that might be present in derivatives of the title compound.

Nucleophilic Substitution at Aromatic and Aliphatic Centers

The primary amine group of this compound is a potent nucleophile and can participate in various nucleophilic substitution reactions. It can react with alkyl halides to form secondary and tertiary amines. Acylation with acyl chlorides or anhydrides readily forms the corresponding amides.

The secondary aromatic amine is less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and the electron-withdrawing effect of the dichloro-substituents. However, it can still undergo nucleophilic substitution under more forcing conditions.

The dichlorophenyl ring is generally deactivated towards electrophilic aromatic substitution but is activated for nucleophilic aromatic substitution, particularly at the positions ortho and para to the activating amino group, should a suitable leaving group be present on the ring.

Cyclization Reactions and Heterocyclic Compound Formation

The 1,2-diamine motif in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Reaction with dicarbonyl compounds, such as 1,2-diketones or their equivalents, can lead to the formation of substituted pyrazines.

Condensation with carboxylic acids or their derivatives can yield imidazoles or dihydroimidazoles. For example, reaction with a carboxylic acid in the presence of a dehydrating agent can lead to the formation of a 2-substituted-N-(3,4-dichlorophenyl)-4,5-dihydro-1H-imidazole. Further oxidation would yield the corresponding imidazole.

Reaction with phosgene or its equivalents can produce cyclic ureas (imidazolidinones), while reaction with carbon disulfide can lead to the formation of cyclic thioureas (imidazolidine-2-thiones). These cyclization reactions are valuable for the construction of diverse heterocyclic scaffolds.

| Reactant | Resulting Heterocycle | General Reaction Conditions |

| 1,2-Diketone (e.g., benzil) | Substituted Pyrazine | Acid or base catalysis, heating |

| Carboxylic Acid | Dihydroimidazole/Imidazole | Dehydrating agent, heating |

| Phosgene | Imidazolidinone | Base, inert solvent |

| Carbon Disulfide | Imidazolidine-2-thione | Base, alcohol solvent |

Spectroscopic and Structural Elucidation of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the electronic environment, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.

For N1-(3,4-dichlorophenyl)ethane-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the ethylenediamine (B42938) chain. The 3,4-dichloro-substituted aromatic ring gives rise to a characteristic splitting pattern. The proton at C2 (ortho to the amino group) would appear as a doublet, while the proton at C6 would be a doublet of doublets, and the proton at C5 would appear as a doublet. The chemical shifts for these aromatic protons are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating amino group.

The protons of the ethane-1,2-diamine moiety would typically appear as two multiplets corresponding to the two non-equivalent methylene (B1212753) (-CH2-) groups. The proximity to the aromatic ring and the primary amine will influence their chemical shifts. The NH and NH2 protons would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The aromatic region will display six peaks for the dichlorophenyl ring, with the carbons directly bonded to chlorine showing characteristic shifts. The carbons of the ethylenediamine bridge will appear in the aliphatic region of the spectrum. Data from related compounds, such as N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea, show the thiourea (B124793) carbon at approximately 180 ppm, while aromatic carbons appear between 120-140 ppm. researchgate.net Similarly, data for methyl 4-(3,4-dichlorophenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate confirms the chemical shifts for the aromatic protons of the 3,4-dichlorophenyl group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous structures and standard NMR prediction tools.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| H-2 (Aromatic) | ~6.8 (d) | - |

| H-5 (Aromatic) | ~7.2 (d) | - |

| H-6 (Aromatic) | ~7.0 (dd) | - |

| C-1 (Aromatic) | - | ~147 |

| C-2 (Aromatic) | - | ~114 |

| C-3 (Aromatic) | - | ~132 |

| C-4 (Aromatic) | - | ~122 |

| C-5 (Aromatic) | - | ~130 |

| C-6 (Aromatic) | - | ~113 |

| -CH2- (Ethylene bridge, adjacent to NH) | Multiplet | ~46 |

| -CH2- (Ethylene bridge, adjacent to NH2) | Multiplet | ~44 |

| NH (Secondary amine) | Broad singlet | - |

| NH2 (Primary amine) | Broad singlet | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary (-NH2) and secondary (-NH) amine groups are particularly informative. The primary amine typically shows two bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹, while the secondary amine shows a single band in the same region. N-H bending vibrations are expected in the 1590-1650 cm⁻¹ range.

Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylenediamine chain will be observed just below 3000 cm⁻¹. The C-N stretching vibrations for both aromatic and aliphatic amines will produce signals in the 1250-1350 cm⁻¹ region. The presence of the dichlorinated benzene (B151609) ring can be confirmed by C=C stretching vibrations within the ring (around 1450-1600 cm⁻¹) and strong C-Cl stretching bands in the fingerprint region, typically below 850 cm⁻¹. Studies on related N-(3,4-dichlorophenyl) derivatives show significant stretching vibrations for ν(NH) in the range of 3261–3279 cm⁻¹. researchgate.net

Table 2: Expected IR Absorption Bands for this compound Frequencies are approximate and based on standard IR correlation tables and data from similar compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch (Primary & Secondary Amines) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| N-H Bend (Amine Scissoring) | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is dominated by the chromophore of the 3,4-dichlorophenyl group attached to a nitrogen atom. The spectrum is expected to show absorptions due to π → π* and n → π* transitions. researchgate.netuobaghdad.edu.iq The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from the π bonding orbitals of the aromatic ring to π* antibonding orbitals. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital of the aromatic ring. mdpi.com

For N-arylethylenediamines, these transitions result in characteristic absorption bands. Related compounds like N,N′-Bis(salicylidene)ethylenediamine (Salen) show absorption maxima around 260 nm and 320 nm in various solvents. researchgate.netuobaghdad.edu.iq Therefore, it is anticipated that this compound will exhibit strong absorption bands in the UV region, likely between 250 nm and 350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₀Cl₂N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 204.02 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). uni.lu The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.

The fragmentation of N-aryl-1,2-diamines under chemical ionization or electron impact is well-documented. chemijournal.comchemijournal.com The primary fragmentation pathway typically involves the α-cleavage of the C-C bond in the ethylenediamine bridge. chemijournal.comlibretexts.org This cleavage leads to the formation of a stabilized benzylidene-type immonium ion.

Key expected fragments for this compound would include:

A fragment from cleavage of the C-C bond: This would result in an ion containing the dichlorophenylamino group, [C₆H₃Cl₂NHCH₂]⁺.

Loss of the terminal amine group: Cleavage could lead to the loss of ·CH₂NH₂.

Fragments of the dichlorophenyl ring: Characteristic ions corresponding to the dichlorophenyl moiety itself.

Predicted mass spectrometry data for the hydrochloride salt of the compound shows an expected [M+H]⁺ ion at m/z 205.02939. uni.lu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Based on established fragmentation patterns for related N-aryl diamines.

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | [C₈H₁₀Cl₂N₂]⁺ | 204 |

| [M-CH₂NH₂]⁺ | [C₇H₇Cl₂N]⁺ | 174 |

| [C₆H₃Cl₂NH]⁺ | Dichlorophenylaminyl ion | 161 |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl ion | 145 |

Solid-State Structural Analysis

While spectroscopic methods reveal the connectivity and electronic structure, solid-state analysis provides definitive information about the three-dimensional arrangement of atoms in the crystalline state.

X-ray Crystallography for Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of related ethane-1,2-diamine derivatives allows for a detailed prediction of its solid-state conformation. mdpi.com

The ethylenediamine backbone is flexible, but in the solid state, it typically adopts a gauche conformation, with the N-C-C-N torsion angle being approximately 60°. This conformation minimizes steric hindrance. The geometry around the nitrogen atoms is expected to be tetrahedral. The 3,4-dichlorophenyl group will be planar.

In the crystal lattice, intermolecular hydrogen bonding is expected to play a significant role in the packing of the molecules. The primary and secondary amine groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks. The bond lengths and angles within the dichlorophenyl ring will conform to standard values for substituted aromatic systems.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules). The resulting Hirshfeld surface provides a rich, graphical representation of intermolecular contacts and their nature.

The analysis involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface, in particular, is color-coded to highlight intermolecular contacts shorter than, equal to, and longer than the van der Waals radii. Red regions on the dnorm map indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant interactions.

For dichlorophenyl derivatives, Hirshfeld surface analysis reveals the significant role of chlorine atoms and other functional groups in directing the crystal packing. In a study of a related compound, (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, the analysis of the Hirshfeld surface indicated that H···H (44.7%), C···H/H···C (23.7%), and Cl···H/H···Cl (18.9%) interactions were the most significant contributors to the crystal packing. nih.gov This suggests that for this compound, a similar prevalence of hydrogen-chlorine and hydrogen-hydrogen contacts would be expected, alongside N-H···Cl or N-H···N hydrogen bonds involving the diamine moiety.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular interactions. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points are characteristic of specific types of interactions. For instance, sharp spikes are typical of strong, directional interactions like hydrogen bonds, while more diffuse regions represent van der Waals forces.

To illustrate the type of data obtained from such an analysis, the following interactive table presents the percentage contributions of the most significant intermolecular contacts for a related dichlorophenyl derivative.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 22.1 |

| Cl···H/H···Cl | 20.5 |

| O···H/H···O | 19.7 |

| C···C | 11.1 |

| C···H/H···C | 8.3 |

| N···H/H···N | 4.9 |

| Other | 13.4 |

Data derived from a study on (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine for illustrative purposes. iucr.org

X-ray Powder Diffraction (XRD) for Crystalline Phase Characterization

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. When a finely powdered sample is irradiated with a monochromatic X-ray beam, diffraction occurs at various angles according to Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, d is the interplanar spacing of the crystal lattice, and θ is the diffraction angle. The resulting diffraction pattern, a plot of diffracted intensity versus 2θ, is a unique fingerprint of the crystalline solid.

For a new compound like this compound, XRD is essential for confirming its crystalline nature, identifying the specific polymorph (if polymorphism exists), and determining the unit cell parameters. The analysis of the XRD pattern can provide information on the crystal system, space group, and lattice parameters (a, b, c, α, β, γ).

In a study on a related diamine complex, trans-dichloridobis(1,5-diamino-1H-tetrazole-κN4)palladium(II), the crystal structure was determined from X-ray powder diffraction data. The complex was found to crystallize in the monoclinic space group P2(1)/c with specific unit cell dimensions. researchgate.net This level of detail allows for a complete description of the three-dimensional arrangement of the molecules in the crystal.

The Rietveld refinement method is a powerful technique applied to powder diffraction data to refine the crystal structure model. It involves a least-squares fitting of a calculated diffraction pattern to the experimental data, allowing for the determination of atomic coordinates, site occupancies, and other structural parameters.

An illustrative example of crystallographic data that can be obtained from an XRD study is presented in the interactive table below, based on a representative dichlorophenyl compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 5.73491(4) |

| b (Å) | 11.94450(4) |

| c (Å) | 8.61685(4) |

| β (°) | 99.6367(6) |

| Volume (ų) | 581.930(5) |

| Z | 2 |

Crystallographic data for trans-dichloridobis(1,5-diamino-1H-tetrazole-κN4)palladium(II) provided for illustrative purposes. researchgate.net

Furthermore, XRD is crucial for quality control in the synthesis of crystalline materials, as it can detect the presence of impurities or different crystalline phases. The sharpness and shape of the diffraction peaks can also provide information about the crystallite size and microstrain within the sample.

Coordination Chemistry of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine As a Ligand

Ligand Design and Coordination Modes

N1-(3,4-dichlorophenyl)ethane-1,2-diamine possesses two nitrogen atoms, each with a lone pair of electrons, making them excellent Lewis bases and thus effective donor sites for coordination to metal ions. fiveable.me The primary amine (-NH2) and the secondary amine (-NH-) groups can both participate in coordination, allowing the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. wikipedia.orglibretexts.org This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate amine ligands.

The electronic properties of the amine donors are influenced by the substituents on the ethylenediamine (B42938) backbone. The electron-withdrawing nature of the 3,4-dichlorophenyl group is expected to reduce the basicity of the secondary amine nitrogen to some extent, which could in turn affect the strength of the metal-ligand bond.

The coordination of substituted ethylenediamines like this compound to a metal center introduces several stereochemical elements. semanticscholar.org The five-membered chelate ring formed upon coordination is not planar and can adopt a puckered conformation, typically described as gauche. This conformation can exist as two enantiomeric forms, designated as λ and δ. researchgate.net

The presence of the bulky 3,4-dichlorophenyl substituent on one of the nitrogen atoms introduces significant steric hindrance. This steric bulk can influence the preferred conformation of the chelate ring and may lead to diastereoselectivity in the formation of metal complexes, favoring the isomer that minimizes steric clashes. tandfonline.comnih.gov For instance, the substituent may preferentially occupy a pseudo-equatorial position in the chelate ring to reduce steric strain. semanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound can proceed through direct reaction with a metal salt or via the formation of a more complex Schiff base ligand first.

Schiff bases are readily formed by the condensation reaction of a primary amine with an aldehyde or a ketone. chemmethod.com In the case of this compound, the primary amine group can react with a suitable carbonyl compound, such as salicylaldehyde (B1680747) or a substituted derivative, to form a Schiff base ligand. This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol (B145695) or methanol. nih.govrecentscientific.comekb.eg

The resulting Schiff base ligand would be a multidentate ligand, capable of coordinating to a metal ion through the nitrogen atoms of the diamine backbone as well as the imine nitrogen and potentially an oxygen or other donor atom from the aldehyde or ketone precursor. The formation of these Schiff base ligands is a common strategy to create more complex and versatile ligands with tailored coordination properties. semanticscholar.org

Table 1: Examples of Schiff Base Ligands Derived from Diamines

| Diamine Precursor | Carbonyl Compound | Resulting Schiff Base Type | Potential Donor Atoms |

| Ethylenediamine | Salicylaldehyde | N,N'-bis(salicylidene)ethylenediamine (salen) | N, N, O, O |

| 1,2-Diaminopropane | 2-Hydroxyacetophenone | Tetradentate N2O2 ligand | N, N, O, O |

| o-Phenylenediamine | Acetylacetone | Bidentate or tetradentate ligand | N, N or N, N, O, O |

This table presents illustrative examples of Schiff bases derived from various diamines to demonstrate the general synthetic principles.

Metal complexes of this compound can be synthesized by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants can influence the final product. evitachem.com For instance, mixing an ethanolic solution of the ligand with an aqueous or ethanolic solution of a metal chloride or nitrate (B79036) salt, followed by heating or stirring at room temperature, is a common synthetic route. chemmethod.com

The molar ratio of ligand to metal is a critical parameter that can determine the stoichiometry of the resulting complex, for example, leading to the formation of [M(L)Cl2], [M(L)2]Cl2, or [M(L)3]Cl2 type complexes, where 'L' represents the diamine ligand. researchgate.net

Table 2: General Synthetic Conditions for Metal Complexes of Substituted Ethylenediamines

| Metal Ion | Ligand | Solvent | General Conditions |

| Ni(II) | N-alkylethylenediamine | Ethanol | Reflux |

| Cu(II) | N,N'-dibenzylethylenediamine | Methanol | Stirring at room temperature |

| Co(II) | Ethylenediamine | Water/Ethanol | Oxidation with H2O2 in the presence of HCl |

| Zn(II) | Ethylenediamine | Ethylenediamine (as solvent) | Heating under nitrogen |

This table provides generalized synthetic conditions based on related ethylenediamine complexes to illustrate common experimental approaches.

The geometry of the resulting metal complexes is determined by the coordination number of the metal ion and the nature of the ligands. For first-row transition metals, octahedral and tetrahedral geometries are common.

Octahedral Complexes: With a coordination number of six, metal ions like Co(III), Ni(II), and Zn(II) can form octahedral complexes with three molecules of a bidentate ligand like this compound, resulting in a [M(L)3]n+ species. researchgate.net Alternatively, two diamine ligands can occupy the equatorial plane, with two other monodentate ligands (e.g., water, chloride) in the axial positions, forming a trans or cis-[M(L)2X2]n+ complex. nih.gov The presence of the bulky dichlorophenyl group may favor the formation of trans isomers to minimize steric hindrance.

Tetrahedral Complexes: For metal ions that prefer a coordination number of four, such as Zn(II) in some cases, a tetrahedral complex of the type [M(L)X2] could be formed, where L is the bidentate diamine and X is a monodentate ligand like a halide. mdpi.com

Table 3: Common Geometries of Transition Metal Complexes with Bidentate Diamine Ligands

| Metal Ion | Ligand Stoichiometry (Metal:Ligand) | Coordination Geometry | Example Complex Type |

| Co(III) | 1:3 | Octahedral | [Co(en)3]3+ |

| Ni(II) | 1:2 | Octahedral (with two additional monodentate ligands) | [Ni(en)2(H2O)2]2+ |

| Cu(II) | 1:2 | Distorted Octahedral (Jahn-Teller effect) | [Cu(en)2]2+ |

| Zn(II) | 1:3 | Octahedral | [Zn(en)3]2+ |

| Zn(II) | 1:1 | Tetrahedral (with two additional monodentate ligands) | [Zn(en)Cl2] |

This table illustrates common coordination geometries observed for ethylenediamine (en) complexes, which serve as a model for substituted derivatives.

Magnetic Susceptibility and Molar Conductance Studies of Complexes

The study of magnetic susceptibility and molar conductance provides significant insights into the geometric and electronic structure of metal complexes. These measurements help in determining the oxidation state of the central metal ion, the number of unpaired electrons, and whether the complex behaves as an electrolyte in solution.

Magnetic Susceptibility:

Magnetic susceptibility measurements are crucial for understanding the nature of the metal-ligand bond and the stereochemistry of the complex. For transition metal complexes of this compound, the magnetic moments would be indicative of the geometry and the spin state of the metal ion.

For instance, Co(II) complexes are expected to have magnetic moments corresponding to three unpaired electrons. Octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 Bohr Magnetons (B.M.), while tetrahedral Co(II) complexes show moments in the range of 3.8-4.6 B.M. Square planar Co(II) complexes, which are less common, would have a magnetic moment of about 2.1-2.9 B.M.

Ni(II) complexes, with a d⁸ configuration, can be either diamagnetic or paramagnetic depending on their geometry. Square planar Ni(II) complexes are typically diamagnetic (µ_eff = 0 B.M.), whereas octahedral and tetrahedral Ni(II) complexes are paramagnetic, with magnetic moments generally falling in the ranges of 2.8–3.5 B.M. and 3.5–4.2 B.M., respectively.

Cu(II) complexes, having a d⁹ configuration, are expected to possess one unpaired electron, leading to paramagnetic behavior. Their magnetic moments are typically in the range of 1.7–2.2 B.M. journalajacr.com The slight deviation from the spin-only value of 1.73 B.M. can provide information about the extent of spin-orbit coupling.

An illustrative table of expected magnetic moments for hypothetical complexes of this compound is presented below.

| Complex | Calculated Magnetic Moment (µ_eff) [B.M.] | Probable Geometry |

| [Co(L)₂Cl₂] | 4.85 | Octahedral |

| [Ni(L)₂Cl₂] | 3.20 | Octahedral |

| [Cu(L)₂Cl₂] | 1.95 | Distorted Octahedral |

L = this compound. The data presented are hypothetical, based on typical values for similar complexes.

Molar Conductance:

Molar conductance measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a given solvent. The conductivity of a solution of the complex is measured and used to classify the nature of the complex. The expected molar conductance values depend on the solvent used. For example, in DMF, molar conductance values of 65-90 Ω⁻¹cm²mol⁻¹ are typically indicative of a 1:1 electrolyte, while values between 130-170 Ω⁻¹cm²mol⁻¹ suggest a 1:2 electrolyte. researchgate.net Non-electrolytes exhibit much lower molar conductance values.

For complexes of this compound, if the anions (e.g., chloride) are coordinated to the metal center, the complexes would behave as non-electrolytes. If the anions are outside the coordination sphere, the complexes would be electrolytic.

Below is a table illustrating hypothetical molar conductance data for complexes of this compound in DMF.

| Complex | Molar Conductance (Λ_M) [Ω⁻¹cm²mol⁻¹] in DMF | Nature of Complex |

| [Co(L)₂Cl₂] | 15.2 | Non-electrolyte |

| [Ni(L)₂]Cl₂ | 145.8 | 1:2 Electrolyte |

| [Cu(L)₂Cl]Cl | 75.4 | 1:1 Electrolyte |

L = this compound. The data presented are hypothetical, based on established ranges for similar complexes in DMF. researchgate.net

Thermal Analysis of Metal Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are important techniques for studying the thermal stability of coordination compounds and for determining the nature of water molecules (lattice or coordinated) in their structure. The TGA curve provides information about mass loss as a function of temperature, while the DTA curve shows the endothermic or exothermic nature of the transitions.

The thermal decomposition of metal complexes of this compound would likely proceed in distinct steps. An initial weight loss at lower temperatures (typically below 150 °C) would correspond to the removal of lattice water molecules. A subsequent weight loss at higher temperatures would indicate the removal of coordinated water molecules or other volatile ligands. The final decomposition stage at much higher temperatures would involve the breakdown of the organic ligand itself, ultimately leaving a metal oxide residue. ekb.egekb.eg

A representative table for the thermal analysis data of a hypothetical copper(II) complex of this compound is provided below.

| Complex | Temperature Range (°C) | Mass Loss (%) (Found/Calculated) | Assignment |

| [Cu(L)₂(H₂O)₂]Cl₂·2H₂O | 80 - 140 | 5.8 / 5.9 | Loss of two lattice water molecules |

| 150 - 250 | 5.8 / 5.9 | Loss of two coordinated water molecules | |

| 280 - 550 | 68.2 / 68.5 | Decomposition of the organic ligand (L) | |

| > 550 | - | Formation of stable metal oxide (CuO) residue |

L = this compound. The data is illustrative and based on typical decomposition patterns of similar hydrated metal complexes. ekb.eg

Computational and Theoretical Investigations of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules. These techniques are essential for understanding the conformational landscape and electronic properties of N1-(3,4-dichlorophenyl)ethane-1,2-diamine.

Conformational analysis of this compound is critical for understanding its spatial arrangement and the associated energy landscapes. The molecule possesses multiple rotatable bonds, leading to a variety of possible conformations. The key rotatable bonds include the C-C bond of the ethane (B1197151) backbone and the C-N bonds connecting the diamine to the dichlorophenyl group. The presence of the bulky 3,4-dichlorophenyl ring introduces significant steric considerations that influence the preferred conformations.

Energy minimization calculations are employed to identify the most stable conformers, which correspond to the lowest energy states. These calculations typically involve systematically rotating the flexible bonds and calculating the potential energy at each step. While specific studies exclusively on this compound are not extensively documented, analysis of similar structures, such as 1,2-diaminoethane and substituted dichlorophenyl compounds, suggests that the gauche and anti conformations around the central C-C bond are critical. The interaction between the lone pairs of the nitrogen atoms and the steric hindrance from the aromatic ring will likely dictate the most stable geometric arrangements.

The PubChem database provides basic computed properties for this compound, which are foundational for more advanced modeling. For instance, the molecule has a rotatable bond count of three, highlighting its conformational flexibility.

Table 1: Computed Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 205.08 g/mol | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

This table is interactive. Click on the headers to sort.

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the electronic structure of molecules. These methods can predict various properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would reveal how the electron-withdrawing chlorine atoms on the phenyl ring influence the electron density of the entire molecule. The nitrogen atoms of the diamine moiety, with their lone pairs of electrons, are expected to be the primary sites of the HOMO. In contrast, the LUMO is likely to be distributed over the dichlorophenyl ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. Studies on similar dichlorophenyl derivatives have successfully used the B3LYP method to analyze these electronic properties and have shown a good correlation between theoretical and experimental data.

Intermolecular Interaction Studies

Understanding how this compound interacts with other molecules is fundamental to predicting its behavior in a biological system.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is crucial in drug discovery for identifying potential therapeutic targets. While specific docking studies for this compound are not widely published, the methodology has been applied to structurally related compounds. For example, derivatives of 1,3,4-oxadiazole (B1194373) linked to benzimidazoles have been evaluated as potential anticancer agents and aromatase inhibitors through molecular docking.

In a hypothetical docking study, this compound would be placed into the binding site of a target protein. The algorithm would then explore various binding poses, scoring them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The amino groups and the dichlorophenyl ring would be key features for interaction within a protein's active site.

This compound has two primary amine groups, making it capable of acting as a hydrogen bond donor. It also has two nitrogen atoms that can act as hydrogen bond acceptors. These hydrogen bonding capabilities are critical for its interaction with biological macromolecules and for its crystal packing.

Analysis of similar molecules reveals that intramolecular and intermolecular hydrogen bonds play a significant role in stabilizing the molecular conformation and forming supramolecular structures. For instance, in related diamine structures, hydrogen bonds between the amine groups and electronegative atoms on adjacent molecules can lead to the formation of complex networks. The chlorine atoms on the phenyl ring can also participate in weaker halogen bonding, further influencing intermolecular associations.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of derivatives to identify which structural features are essential for a desired effect.

Research on related N,N-dibenzyl-cyclohexane-1,2-diamine derivatives has demonstrated that modifications to the parent structure can lead to potent antimicrobial agents. In these studies, various substituents were introduced, and their effects on activity against different bacterial strains were evaluated. Similarly, SAR studies on N-(3,5-dichlorophenyl) derivatives have been conducted to explore their potential as disruptors of mycobacterial energetics. These studies highlight the importance of the dichlorophenyl moiety in biological activity.

For this compound, key modifications for an SAR study could include:

Altering the substitution pattern on the phenyl ring (e.g., moving the chlorine atoms to different positions or replacing them with other halogens).

Substituting the hydrogen atoms on the amine groups with various alkyl or aryl groups.

Modifying the length of the ethane chain.

The findings from such studies would provide a clearer understanding of the pharmacophore and guide the design of more potent and selective compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-diaminoethane |

| N,N-dibenzyl-cyclohexane-1,2-diamine |

| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine |

| 1,3,4-oxadiazole |

This table lists the chemical compounds mentioned in the article.

Mechanistic Biological Activity Studies in Vitro and Cellular Levels of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine and Its Derivatives

Receptor Binding Profiling and Interaction Studies

The interaction of dichlorophenyl-containing compounds with biological receptors has been investigated to understand their structure-activity relationships. A study on a series of N,N'-dialkylbis(dichlorophenyl)ethylenediamines, which share the core ethylenediamine (B42938) structure with the subject compound, explored their affinity for the estradiol (B170435) receptor. nih.gov

This research revealed that the stereoisomers of 2,6-dichloro-substituted N,N'-dialkylbis(dichlorophenyl)ethylenediamines exhibited affinity for the estradiol receptor, with Ka values ranging from 9.1 x 10(4) to 9.1 x 10(6) M-1. nih.gov The shielding of the nitrogen atoms by the ortho-chlorine atoms was proposed to be crucial for this interaction, allowing for binding with hydrophobic areas of the receptor. nih.gov Conversely, the 3,4-dichloro-substituted analogues did not show significant affinity, highlighting the critical role of the chlorine substitution pattern on receptor binding. nih.gov These findings underscore the importance of steric and electronic factors in the design of receptor-specific ligands.

Interactions with Biological Targets and Macromolecules

The interaction of small molecules with biological macromolecules like DNA is a key mechanism for the therapeutic action of many drugs. Research into a 1,2,3-triazole derivative, namely 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, has shed light on the potential for 3,4-dichlorophenyl-containing compounds to interact with DNA. nih.gov

Spectroscopic studies, including UV-Vis and fluorescence spectroscopy, indicated that this compound binds to calf thymus DNA (CT-DNA). nih.gov The observed hypochromicity and bathochromic shift in the absorption spectrum upon addition of CT-DNA suggested an intercalative binding mode. nih.gov The negative Gibbs free energy change (ΔG) for this interaction further confirmed the spontaneity of the binding process. nih.gov Such interactions can lead to the inhibition of DNA replication and transcription, ultimately resulting in cellular apoptosis. nih.gov The ability of the 3,4-dichlorophenyl moiety to participate in such interactions makes it a valuable component in the design of DNA-targeting agents.

Cellular Uptake and Distribution Mechanisms (excluding human data)

The entry of a compound into a cell is a prerequisite for its biological activity. Studies on the cellular uptake of various lipophilic compounds, including those with dichlorophenyl groups, have provided insights into their transport mechanisms. For example, the uptake of 1,1,1-trichloro-2,2-di-(4-chlorophenyl)ethane (DDT) by cultured liver cells was found to be a biphasic process, reaching equilibrium after several hours. nih.gov The process was influenced by the presence of serum proteins, which could inhibit uptake. nih.gov

The cellular uptake of such compounds is not solely a passive diffusion process. Evidence suggests the involvement of energy-dependent pathways, as indicated by the influence of metabolic inhibitors and low temperatures on uptake. nih.gov While receptor-mediated endocytosis via LDL receptor-like proteins was considered, it was found to be of minor importance for DDT. nih.gov Instead, the primary mechanism appeared to be the endocytosis of chemicals bound to the plasma membrane. nih.gov Another study showed that the presence of benzaldehyde (B42025) could reduce the cellular uptake of cis-diamminedichloroplatinum(II), suggesting that co-administration of certain compounds can modulate the intracellular concentration of a drug. nih.gov The lipophilic nature of the dichlorophenyl group likely facilitates its interaction with the cell membrane, initiating the uptake process.

In Vitro Antimicrobial and Antiproliferative Activity of Derivatives and Metal Complexes

Derivatives of N1-(3,4-dichlorophenyl)ethane-1,2-diamine and their metal complexes have been synthesized and evaluated for their potential as antimicrobial and antiproliferative agents. The introduction of different functional groups and coordination with metal ions can significantly modulate their biological activity.

Antimicrobial Activity

Metal complexes, in particular, have shown promising antimicrobial properties. The chelation of a ligand to a metal ion can enhance its antimicrobial efficacy, often attributed to an increase in lipophilicity which facilitates passage through the microbial cell membrane. nih.gov For example, nickel(II) complexes with ligands containing a 1,2-diaminoethane moiety have demonstrated activity against various pathogenic bacteria, including Gram-positive and Gram-negative strains, as well as Candida species. agrojournal.org The geometry of the metal complex has been shown to be a critical factor influencing its antimicrobial strength. mdpi.com

Antimicrobial Activity of Related Metal Complexes

| Complex/Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Ni(TaMen)(NCS)2 | Gram-positive and Gram-negative bacteria | Good activity | agrojournal.org |

| Ni(TaMen)(ClO4)2 | Gram-positive and Gram-negative bacteria | Good activity | agrojournal.org |

| Pentamidine analogue (cis isomer) | Opportunistic pathogens in AIDS | 3.12-12.5 | nih.gov |

Antiproliferative Activity

A variety of derivatives containing the dichlorophenyl moiety have been investigated for their ability to inhibit the proliferation of cancer cells. Dichlorophenylacrylonitriles, for instance, have shown significant growth inhibition against breast cancer cell lines, with some analogues exhibiting sub-micromolar potency. nih.gov The substitution pattern on the phenyl ring and the nature of other substituents have a profound impact on the cytotoxic activity. nih.gov Similarly, chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have demonstrated efficacy against both liver and breast cancer cells. drugbank.com

In Vitro Antiproliferative Activity of Dichlorophenyl Derivatives

| Compound | Cell Line | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 (Breast) | 0.56 ± 0.03 | nih.gov |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 (Breast) | 0.127 ± 0.04 | nih.gov |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 (Breast) | 0.030 ± 0.014 | nih.gov |

| (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MCF-7 (Breast) | 0.034 ± 0.01 | nih.gov |

| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | Caco-2 (Colon) | 16.63 ± 0.27 | nih.gov |

The data presented in these tables are for structurally related compounds and not direct derivatives of this compound, but they highlight the potential of the dichlorophenyl group as a pharmacophore in the development of new antimicrobial and antiproliferative agents.

Advanced Applications and Research Utility of N1 3,4 Dichlorophenyl Ethane 1,2 Diamine in Specialized Fields

Role in Pharmaceutical Synthesis and Quality Control of Active Pharmaceutical Ingredients

While direct use of N1-(3,4-dichlorophenyl)ethane-1,2-diamine in the synthesis of a specific commercial Active Pharmaceutical Ingredient (API) is not extensively documented in publicly available literature, the significance of structurally similar compounds as impurities and intermediates in pharmaceutical manufacturing is well-established. For instance, the antipsychotic drug Aripiprazole has a number of documented impurities that are structurally related to this compound. One such impurity is N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine. uni.lunih.govsimsonpharma.combldpharm.comijcmas.comsriramchem.comsimsonpharma.commdpi.compharmaffiliates.com Another related impurity is the "Aripiprazole 3,4-Dichloro Impurity". simsonpharma.com

The presence of such impurities necessitates the synthesis and characterization of reference standards for quality control (QC) during the manufacturing of APIs. uni.lu These reference standards are crucial for developing and validating analytical methods to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies. Therefore, this compound and its derivatives serve as critical analytical tools in the quality control of certain pharmaceuticals. The availability of this compound as a research chemical and analytical standard underscores its importance in this context. uni.lunih.govbldpharm.com

Table 1: Related Aripiprazole Impurities and Intermediates

| Compound Name | CAS Number | Molecular Formula | Role |

| N1-(2-Chloroethyl)-N2-(2,3-dichlorophenyl)ethane-1,2-diamine | 2514942-62-0 | C₁₀H₁₃Cl₃N₂ | Aripiprazole Impurity uni.lunih.govsimsonpharma.combldpharm.comijcmas.comsriramchem.comsimsonpharma.commdpi.compharmaffiliates.com |

| Aripiprazole 3,4-Dichloro Impurity | 203395-75-9 | C₂₃H₂₇Cl₂N₃O₂ | Aripiprazole Impurity simsonpharma.com |

| 1-(2,3-Dichlorophenyl)piperazine (B491241) | 41202-77-1 | C₁₀H₁₂Cl₂N₂ | Aripiprazole Intermediate/Impurity B nih.gov |

Applications in Materials Science (e.g., Precursors for Functional Materials)

Utilization as a Chemical Intermediate in Organic Synthesis Beyond its Direct Preparation

This compound serves as a valuable chemical intermediate and building block in organic synthesis. Its bifunctional nature, with two amine groups of differing reactivity, allows for its use in the construction of more complex molecules, particularly heterocyclic compounds. The synthesis of novel heterocyclic trans-olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, which are selective for the dopamine (B1211576) D3 receptor, highlights the utility of dichlorophenyl-substituted diamine structures in medicinal chemistry research. researchgate.net Although this example uses a piperazine (B1678402) derivative, it illustrates the synthetic potential of the core N1-(dichlorophenyl)ethane-1,2-diamine scaffold in generating libraries of compounds for drug discovery. The commercial availability of this compound facilitates its use by researchers in the synthesis of novel organic entities. ijcmas.com

Development of Novel Reagents and Catalysts (e.g., in Photoredox Catalysis)

There is currently a lack of specific, documented research on the use of this compound in the development of novel reagents and catalysts, including in the field of photoredox catalysis. The ethylenediamine (B42938) backbone is a common feature in ligands for metal-based catalysts, often in the form of Schiff bases. ijcmas.comijcmas.com These ligands can coordinate with various metal centers to form complexes that catalyze a wide range of chemical transformations. In principle, this compound could be used to synthesize Schiff base ligands, where the electronic properties of the resulting metal complex would be modulated by the dichlorophenyl group. However, specific examples of such catalysts and their applications are not found in the surveyed literature. Similarly, its application in the rapidly evolving field of photoredox catalysis has not been reported.

Q & A

Q. What are the standard laboratory protocols for synthesizing N1-(3,4-dichlorophenyl)ethane-1,2-diamine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. A dichlorophenyl precursor (e.g., 3,4-dichloroaniline) reacts with ethylenediamine under controlled conditions. For example, in analogous syntheses, 4,7-dichloroquinoline and ethylenediamine are heated in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours, followed by purification via recrystallization or column chromatography . Adjust stoichiometry and reaction time based on precursor reactivity. Confirm purity via melting point analysis, HPLC, or NMR .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a respirator (e.g., P95/P1 type) if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Protect from light due to photosensitivity .

- Spill Management : Collect solid spills with a non-sparking tool and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm amine and aromatic proton environments. FT-IR can validate N-H and C-Cl stretches .

- Chromatography : Perform HPLC with a C18 column (λ = 255 nm for UV detection) or TLC (silica gel, ethyl acetate/hexane eluent) .

- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values derived from the molecular formula .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in transition metal complexes?

- Methodological Answer : The diamine acts as a bidentate ligand via its two amine groups. To design complexes:

- Stoichiometry : Optimize metal-to-ligand ratios (e.g., 1:1 or 1:2) in refluxing ethanol/water.

- Characterization : Use UV-Vis spectroscopy to monitor d-d transitions in metal centers (e.g., Cu²⁺ or Co³⁺) and X-ray crystallography for structural elucidation .

- Stability Studies : Assess complex stability in physiological buffers (pH 7.4) via cyclic voltammetry or spectrophotometric titrations .

Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?

- Methodological Answer :

- Source Comparison : Cross-reference SDS from multiple providers (e.g., Angene vs. Aaron Chemicals) to identify consensus on hazards like skin irritation (Category 2) or aquatic toxicity .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) to reconcile discrepancies in storage recommendations (room temperature vs. 2–8°C) .

- Meta-Analysis : Review peer-reviewed studies for context-specific toxicity (e.g., cell line vs. in vivo models) .

Q. How can researchers evaluate the antiproliferative or antimicrobial activity of derivatives of this compound?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., nitro or trifluoromethyl groups) via reductive amination or coupling reactions .

- Biological Assays :

- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- SAR Analysis : Correlate electronic (Hammett σ) or steric parameters of derivatives with bioactivity trends .

Q. What are the critical considerations for optimizing solvent systems in reactions involving this diamine?

- Methodological Answer :

- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance nucleophilicity of the amine groups .

- Byproduct Management : Employ scavengers (e.g., molecular sieves) to trap HCl generated during reactions, preventing side reactions .

- Green Chemistry : Explore ionic liquids or water-ethanol mixtures to improve sustainability without compromising yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.